molecular formula C14H17NO3 B574613 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole CAS No. 180420-84-2

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole

Cat. No. B574613
CAS RN: 180420-84-2
M. Wt: 247.294
InChI Key: CHXZVEGQPNGWDG-BFHYXJOUSA-N
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Description

“1-(2’-Deoxy-b-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione” is a nucleoside analogue where a pyridazine moiety replaces a pyrimidine in fusion to an imidazole ring . It has unique structural features that make it an attractive building block for oligonucleotides with potential antisense and triple-helical applications .


Synthesis Analysis

This compound was synthesized in five steps, starting with methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate . The 3’,5’-hydroxyl groups were protected with a bis-silylating agent to form a derivative, which was then converted into the corresponding 2’-thionocarbonate derivative . The latter was reduced with tri-n-butyltin hydride, followed by silyl deprotection with tetra-n-butylammonium fluoride . Treatment of the resulting compound with hydrazine hydrate yielded the target nucleoside .


Molecular Structure Analysis

The molecular modeling studies suggest that this nucleoside has the potential capability to base-pair with cytidine forming three H-bonds, like guanosine, but with a significantly shortened sugar-sugar (C-1’ to C-1’) distance . This might lead to a decreased interstrand span and consequently somewhat compressed double-helix .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include protection of hydroxyl groups, conversion to a thionocarbonate derivative, reduction, silyl deprotection, and treatment with hydrazine hydrate .

Scientific Research Applications

Oligonucleotide Modification and DNA Duplex Stability

A study by Timofeev et al. (2008) introduced oligonucleotides containing 1-(2-deoxy-β-D-ribofuranosyl)-2-methyl-4-nitroindole among other derivatives. These modified oligonucleotides were employed to investigate the stability of DNA duplexes with unnatural strands and to evaluate the discriminating potential of these compounds towards natural nucleic bases. This research suggests the potential of such modifications in enhancing the stability and specificity of nucleic acid-based tools, which could be beneficial in gene therapy and molecular diagnostics (Timofeev et al., 2008).

Nucleoside Analogs in Drug Development

The synthesis and biological evaluation of various nucleoside analogs, including those related to "1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole," have been a focal point of research due to their potential as antiviral or antitumor agents. Raju et al. (1989) described the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogs of AMP, GMP, IMP, and CMP. These compounds, while not showing direct antiviral or antitumor activity, displayed the capacity for phosphorylation by cellular enzymes, indicating their potential utility in prodrug strategies or as tools in biochemical research (Raju et al., 1989).

Base Pairing Properties of Nitroazole Nucleobase Analogs

Research by Bergstrom et al. (1997) explored the base pairing properties of a series of nitroazole nucleobase analogs, including 1-(2'-deoxy-beta-D-ribofuranosyl)-5-nitroindole, within oligodeoxyribonucleotide sequences. This study provided insights into the unique base pairing preferences of these analogs, contributing to our understanding of how such modifications can affect DNA stability and specificity, potentially leading to novel nucleic acid-based therapeutics and diagnostics (Bergstrom et al., 1997).

properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXZVEGQPNGWDG-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CN(C2=CC=C1)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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